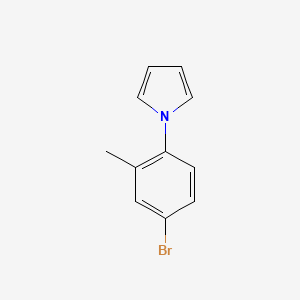

1-(4-bromo-2-methylphenyl)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-2-methylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQFVLPFCPDFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286911 | |

| Record name | 1-(4-Bromo-2-methylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383137-70-0 | |

| Record name | 1-(4-Bromo-2-methylphenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383137-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-methylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Properties and Synthetic Utility of 1-(4-bromo-2-methylphenyl)-1H-pyrrole

The following technical guide details the chemical properties, synthesis, and reactivity of 1-(4-bromo-2-methylphenyl)-1H-pyrrole , a high-value heterocyclic building block in medicinal chemistry.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (Structure 1 ) represents a strategic scaffold in the synthesis of biologically active small molecules. Its dual-functionality—combining an electron-rich pyrrole ring with an electrophilic aryl bromide—allows for orthogonal functionalization. The presence of the ortho-methyl group introduces a critical steric twist, disrupting planarity and influencing the solubility and binding kinetics of downstream pharmaceutical targets. This guide provides a validated synthetic protocol, a comprehensive reactivity profile, and structural insights for leveraging this compound in drug development.

Structural & Physical Characterization

Physicochemical Profile[1][2]

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₀BrN

-

Molecular Weight: 236.11 g/mol [1]

-

Physical State: Typically a pale yellow to off-white crystalline solid or viscous oil (purity dependent).

-

Solubility: Highly soluble in DCM, THF, Ethyl Acetate; insoluble in water.

Conformational Analysis (The Ortho-Effect)

Unlike N-phenylpyrrole, which can adopt a near-planar conformation, the 2-methyl group in this analog forces the pyrrole ring to twist out of the phenyl plane to minimize steric clash with the pyrrole

-

Consequence: This twist reduces

conjugation between the nitrogen lone pair and the phenyl ring. -

Reactivity Impact: The nitrogen lone pair remains more available for delocalization into the pyrrole ring, maintaining high electron density at the C2/C5 positions, while the phenyl ring remains electronically distinct.

Validated Synthetic Protocol (Clauson-Kaas Method)

The most robust route to this compound is the Clauson-Kaas synthesis , utilizing 2,5-dimethoxytetrahydrofuran as a latent succinaldehyde equivalent.

Reaction Scheme

Reagents: 4-Bromo-2-methylaniline (1.0 equiv), 2,5-Dimethoxytetrahydrofuran (1.1 equiv), Acetic Acid (Solvent/Catalyst).

Step-by-Step Methodology

This protocol is designed for a 10 mmol scale.

-

Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-bromo-2-methylaniline (1.86 g, 10 mmol) in Glacial Acetic Acid (15 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (1.45 g, 11 mmol) in one portion. The solution may darken slightly.

-

Reflux: Heat the reaction mixture to reflux (118 °C) for 2–4 hours.

-

Self-Validating Checkpoint (TLC): Monitor using Hexane:EtOAc (9:1). The starting aniline (usually lower R_f, UV active, stains with ninhydrin) must disappear. The product will appear as a high R_f, non-polar spot.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL) to precipitate the crude product or form an oil.

-

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash the combined organic layers with Sat. NaHCO₃ (to remove acetic acid) and Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Purify via silica gel flash chromatography (Eluent: 100% Hexanes to 95:5 Hexanes/EtOAc).

Diagnostic NMR Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

- 2.25 (s, 3H, Ar-CH₃)

- 6.33 (t, 2H, Pyrrole-C3/C4)

- 6.85 (t, 2H, Pyrrole-C2/C5) – Note: Shifted due to shielding/deshielding of twisted ring.

- 7.1–7.5 (m, 3H, Aryl-H)

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the Clauson-Kaas synthesis of the target compound.

Chemical Reactivity Profile

The utility of this compound lies in its ability to undergo orthogonal functionalization . The molecule possesses two distinct reactive centers: the electron-rich pyrrole ring and the electron-deficient aryl bromide.

Reactivity Pathways

| Reaction Class | Target Site | Reagents/Conditions | Product Outcome |

| Suzuki-Miyaura | Aryl C-Br | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Biaryl scaffolds (e.g., kinase inhibitors). |

| Buchwald-Hartwig | Aryl C-Br | Amines, Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl-N-Pyrrolyl anilines. |

| Miwaya Borylation | Aryl C-Br | B₂Pin₂, PdCl₂(dppf), KOAc | Aryl Boronic Ester (Versatile intermediate). |

| Vilsmeier-Haack | Pyrrole C2 | POCl₃, DMF | Pyrrole-2-carboxaldehyde. |

| Electrophilic Halogenation | Pyrrole C2/C3 | NBS or NCS, THF | Mono- or di-halogenated pyrroles. |

Mechanistic Insight: C-Br Activation

The steric bulk of the ortho-methyl group influences the oxidative addition step in Palladium-catalyzed couplings.

-

Standard Conditions: Use sterically demanding ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the insertion of Pd(0) into the C-Br bond despite the steric hindrance.

-

Self-Validating Check: In Suzuki couplings, the disappearance of the starting bromide is often slower than in non-hindered systems. Extended reaction times or higher catalyst loading (3–5 mol%) may be required.

Reactivity Network Diagram

Figure 2: Divergent reactivity pathways available for library generation.

Applications in Drug Discovery

This specific scaffold is highly relevant in the design of Tyrosine Kinase Inhibitors (TKIs) .

-

Sunitinib Analogs: The pyrrole core mimics the ATP-binding motif found in many kinase inhibitors.

-

Vonoprazan-class Derivatives: Although Vonoprazan utilizes a pyridine-sulfonyl pyrrole, N-aryl pyrroles serve as bioisosteres in exploring acid-stable potassium-competitive acid blockers (P-CABs).

-

Linker Chemistry: The stability of the N-Aryl bond (resistant to hydrolysis) makes it an ideal linker unit in PROTACs (Proteolysis Targeting Chimeras) where rigid geometry is required.

References

-

Synthesis of N-Aryl Pyrroles (Clauson-Kaas)

- Source: Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis."

-

URL:[Link]

- Pyrrole Reactivity & Drug Discovery: Source: Gholap, S. S. "Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development." ChemHeterocycles.

-

Boronic Acid Synthesis from Bromo-Pyrroles

- Source: Semantic Scholar. "A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole.

-

URL:[Link]

-

Microwave Assisted Synthesis

- Source: NIH/PMC.

-

URL:[Link]

Sources

A Technical Guide to the Molecular Structure and Steric Effects of 1-(4-bromo-2-methylphenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure and conformational behavior of 1-(4-bromo-2-methylphenyl)-1H-pyrrole. N-arylpyrroles are a critical scaffold in medicinal chemistry and materials science, where the three-dimensional geometry directly influences biological activity and physical properties. This document elucidates the profound impact of the ortho-methyl substituent, which induces significant steric hindrance, forcing the molecule into a non-planar, twisted conformation. We explore the synthesis of this compound, detail methodologies for its structural characterization using computational modeling and advanced spectroscopic techniques, and discuss the implications of its unique geometry. This guide serves as a comprehensive resource for professionals requiring a deep understanding of structure-property relationships in substituted biaryl systems.

Introduction: The Significance of N-Arylpyrrole Conformation

The pyrrole ring is a ubiquitous heterocycle found in vital biological molecules and a vast array of pharmaceuticals.[1] When substituted with an aryl group at the nitrogen atom, the resulting N-arylpyrrole system's properties are not merely a sum of its parts. The molecule's conformation, specifically the dihedral angle (torsional angle) between the planes of the pyrrole and aryl rings, governs the extent of π-system conjugation. This, in turn, dictates its electronic, optical, and interactive properties.

In the case of This compound , the substitution pattern is non-trivial. The para-bromo group primarily imparts electronic effects and serves as a versatile synthetic handle. The core structural determinant, however, is the ortho-methyl group. This substituent introduces a significant steric barrier that restricts free rotation around the C-N bond, a phenomenon often termed the "ortho effect."[2][3] Understanding the precise nature of this sterically enforced conformation is paramount for predicting the molecule's behavior in drug-receptor binding, crystal packing, and as a component in conjugated materials. This guide provides the theoretical framework and practical methodologies to define and validate this critical structural feature.

Synthesis and Spectroscopic Confirmation

A reliable synthesis is the foundation of any structural study. The Paal-Knorr synthesis is one of the most robust and widely used methods for preparing N-substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5][6]

Experimental Protocol: Paal-Knorr Synthesis

Objective: To synthesize this compound from 2,5-dimethoxytetrahydrofuran (a stable precursor to 1,4-dicarbonyl) and 4-bromo-2-methylaniline.

Reagents & Materials:

-

4-bromo-2-methylaniline

-

2,5-dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-methylaniline (1.0 eq) in glacial acetic acid.

-

Addition of Dicarbonyl Precursor: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution. The 2,5-dimethoxytetrahydrofuran hydrolyzes in situ under acidic conditions to generate the required 1,4-dicarbonyl compound (succinaldehyde).

-

Reflux: Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Confirmation of Identity:

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on the phenyl ring, the pyrrole ring protons (two distinct signals due to the asymmetric environment), and a singlet for the methyl group.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass (C₁₁H₁₀BrN, MW: 236.11 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound.[7]

Molecular Geometry: The Central Role of Steric Hindrance

The defining structural feature of this compound is the spatial relationship between the two rings. Due to the steric clash between the ortho-methyl group and the proximal C-H bonds of the pyrrole ring, a coplanar arrangement is energetically highly unfavorable. The molecule relieves this strain by twisting around the central C-N bond.

This leads to a key hypothesis: The molecule will adopt a stable, twisted conformation with a significant dihedral angle (likely > 60°) to minimize van der Waals repulsion. This twisting has a critical consequence: it disrupts the conjugation between the π-electron systems of the phenyl and pyrrole rings, which will alter the molecule's electronic and photophysical properties.

Computational Analysis: Predicting the Lowest Energy Conformation

Density Functional Theory (DFT) is a powerful computational tool for predicting molecular geometries, energies, and electronic structures with high accuracy.[8][9] A geometry optimization calculation can identify the lowest energy conformation and provide precise structural parameters.

-

Structure Input: Build an initial 3D model of this compound.

-

Computational Method: Employ a functional such as B3LYP with a basis set like 6-311G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

-

Calculation Type: Perform a full geometry optimization to find the minimum energy structure.

-

Analysis:

-

Measure the dihedral angle between the phenyl and pyrrole rings.

-

Tabulate key bond lengths and angles.

-

Perform a potential energy surface scan by manually rotating the C-N bond in increments (e.g., 10°) and calculating the single-point energy at each step to determine the rotational energy barrier.

-

The following table summarizes the expected quantitative data from a DFT analysis.

| Parameter | Predicted Value | Rationale |

| Phenyl-Pyrrole Dihedral Angle | 70° - 85° | Minimizes the severe steric clash between the ortho-methyl and pyrrole C-H groups. |

| C-N Bond Length | ~1.43 Å | Slightly elongated compared to a fully conjugated system due to the loss of p-orbital overlap from twisting. |

| Rotational Energy Barrier | > 15 kcal/mol | The significant energy penalty for planarization confirms that the twisted conformation is strongly locked. |

graph TD { A[Build Initial 3D Structure] --> B{Select DFT Method\n(e.g., B3LYP/6-311G**)}; B --> C[Perform Geometry Optimization]; C --> D{Analysis of Output}; D --> E[Dihedral Angle]; D --> F[Bond Lengths/Angles]; D --> G[Rotational Barrier];subgraph "Workflow" A; B; C; D; end subgraph "Results" E; F; G; end node[fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"]; edge[color="#4285F4"];

}

Experimental Validation of the Molecular Structure

While computational methods provide powerful predictions, experimental validation is the cornerstone of scientific integrity. Two key techniques are essential for confirming the structure of this compound: X-ray Crystallography for the solid state and NOESY NMR for the solution state.

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a molecule in a crystal.[10][11][12] By diffracting X-rays off a single crystal, one can generate an electron density map and build an exact 3D model of the molecule.

-

Crystal Growth: Grow a high-quality single crystal of the purified compound. This is often the most challenging step and can be achieved by slow evaporation from a suitable solvent system (e.g., hexane/dichloromethane).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as it is rotated.[10]

-

Structure Solution & Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build the molecular model into the map and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.[11]

-

Analysis: The final refined structure provides highly accurate measurements of all bond lengths, bond angles, and, most critically, the phenyl-pyrrole dihedral angle in the solid state.

2D NMR Spectroscopy: Nuclear Overhauser Effect (NOESY)

To confirm that the sterically hindered conformation persists in solution, Nuclear Overhauser Effect Spectroscopy (NOESY) is the ideal tool.[13][14] A NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through chemical bonds.[15][16]

-

Sample Preparation: Prepare a concentrated solution of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Perform a 2D NOESY experiment on a high-field NMR spectrometer. The key parameter is the "mixing time," which allows for the transfer of magnetization between spatially proximate protons. This time is typically varied to optimize the signal.

-

Data Analysis: Process the 2D spectrum. The diagonal will show the normal 1D proton spectrum. Off-diagonal peaks, or "cross-peaks," indicate that the two protons at those corresponding chemical shifts are close in space.

Expected Key Correlation: The definitive proof of the twisted conformation will be a strong cross-peak between the protons of the ortho-methyl group and the proton at the C5 position of the pyrrole ring . This unambiguous through-space correlation would be impossible if the molecule were planar or rotating freely, thus confirming the sterically locked, twisted geometry in solution.[17]

Conclusion

The molecular architecture of this compound is dominated by the steric influence of its ortho-methyl substituent. This group forces the phenyl and pyrrole rings into a non-planar, high-dihedral-angle conformation, a structural feature that is both predictable through computational modeling and verifiable through advanced experimental techniques like X-ray crystallography and NOESY NMR. This inherent twist disrupts π-conjugation and defines the molecule's shape, which is a critical determinant of its potential function in drug design and materials science. This guide provides the foundational knowledge and methodological framework for a comprehensive understanding of this important N-arylpyrrole.

References

- Benchchem. Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

Rohit Chemistry. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of pyrroles. Available from: [Link]

-

Biotage. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available from: [Link]

-

ResearchGate. Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. Available from: [Link]

-

ResearchGate. Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

-

ResearchGate. X‐ray structure the pyrrole 9 ia. Available from: [Link]

-

Quora. What is the order of ortho, para and meta products for steric hinderance?. Available from: [Link]

-

Chemistry LibreTexts. 5.4: NOESY Spectra. Available from: [Link]

-

MDPI. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Available from: [Link]

-

Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available from: [Link]

-

National Institutes of Health (NIH). Recent Advancements in Pyrrole Synthesis. Available from: [Link]

-

ResearchGate. X-ray crystal structures of (a) 3 and (b) 10. Available from: [Link]

-

Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Available from: [Link]

-

National Institutes of Health (NIH). x Ray crystallography. Available from: [Link]

-

PubMed. Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Available from: [Link]

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Available from: [Link]

-

Semantic Scholar. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

-

Slideshare. Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. Available from: [Link]

-

Alchem Pharmtech. CAS N/A | this compound. Available from: [Link]

-

PubMed. Azine Steric Hindrances Switch Halogen Bonding to N-Arylation upon Interplay with σ-Hole Donating Haloarenenitriles. Available from: [Link]

-

National Institutes of Health (NIH). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Available from: [Link]

-

ResearchGate. The developing steric hindrance and ortho effect in aromatic amides. Available from: [Link]

-

PubMed. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. Available from: [Link]

-

PubMed. Identification of the Deprotonated Pyrrole Nitrogen of the Bilin-Based Photoreceptor by Raman Spectroscopy with an Advanced Computational Analysis. Available from: [Link]

-

Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Available from: [Link]

Sources

- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 15. mdpi.com [mdpi.com]

- 16. Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis | PPTX [slideshare.net]

- 17. Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Landscapes of N-Aryl Pyrroles: From Molecular Design to Pharmaceutical Viability

Executive Summary

The thermodynamic stability of N-aryl pyrrole derivatives is a multi-dimensional challenge central to modern drug discovery and materials science. Unlike simple heterocycles, N-aryl pyrroles possess a unique "orthogonal" stability profile: they are thermodynamically favored products of condensation (Paal-Knorr) yet chemically labile to acid-catalyzed polymerization and oxidization. Furthermore, their utility in pharmaceutical applications (e.g., Atorvastatin) often hinges on atropisomerism —a form of chirality arising from restricted rotation around the N-C(aryl) bond.

This guide deconstructs these stability vectors, providing a rigorous framework for designing N-aryl pyrroles that balance conformational rigidity with chemical inertness.

The Thermodynamic Framework

To engineer stable N-aryl pyrroles, one must distinguish between three distinct thermodynamic domains:

-

Formation Thermodynamics: The driving force of ring closure (Entropy-driven).

-

Conformational Thermodynamics: The energy difference between rotamers and the barrier (

) separating them. -

Chemical Thermodynamics: The susceptibility of the electron-rich pyrrole ring to electrophilic attack and oxidation.

The Electronic Paradox

The pyrrole nitrogen lone pair is delocalized into the ring to establish aromaticity (

-

Thermodynamic Consequence: The ring carbons (specifically C2 and C3) are highly susceptible to electrophilic attack (protonation), leading to the loss of aromaticity and subsequent polymerization.

-

Design Implication: Stability is achieved by placing Electron-Withdrawing Groups (EWGs) on the N-aryl ring to inductively reduce electron density in the pyrrole core, or by steric shielding.

Conformational Thermodynamics: Atropisomerism

The N-C(aryl) bond is a pivot point. In N-aryl pyrroles, steric interactions between the pyrrole

The Energy Landscape

The "ground state" of an N-aryl pyrrole is a twisted conformation (dihedral angle

Table 1: Classification of Atropisomeric Stability

| Class | Stability Profile | Drug Development Strategy | ||

| Class 1 | < 20 | < 1 minute | Rapidly interconverting | Treat as achiral; average conformation used in docking. |

| Class 2 | 20 – 28 | Minutes to Days | Unstable/Metastable | High Risk. Can racemize during storage or in vivo. Avoid. |

| Class 3 | > 28 | > Years | Thermodynamically Stable | Treat as chiral.[2] Isolate single atropisomer for clinical use. |

Structural Determinants of Stability

-

Ortho-Substitution: Increasing the size of ortho-groups on the aryl ring (F

Me -

Buttressing Effect: Substituents at the meta position can "buttress" the ortho groups, preventing them from bending away during rotation, effectively raising the barrier further.

Chemical Stability & Reactivity Profiles

While conformational stability is physical, chemical stability is reactive. N-aryl pyrroles are notorious for "Pyrrole Red" formation—an acid-catalyzed polymerization.

Acid-Catalyzed Polymerization Mechanism

-

Protonation: A proton (

) attacks the -

Electrophilic Attack: The resulting cationic intermediate acts as an electrophile, attacked by a neutral pyrrole molecule.

-

Chain Growth: This repeats, forming a conjugated poly-pyrrole chain (often red/black insoluble solids).

Stabilization Strategy:

-

N-Aryl Tuning: An electron-deficient N-aryl group (e.g., p-nitrophenyl, o-fluorophenyl) pulls electron density via the

-bond (induction), making the pyrrole ring less nucleophilic and resistant to acid protonation.

Synthetic Thermodynamics: The Paal-Knorr Reaction

The synthesis of N-aryl pyrroles typically employs the Paal-Knorr condensation of 1,4-diketones with arylamines.

-

Thermodynamic Driver: The reaction is driven by the entropic gain of releasing two water molecules and the enthalpic gain of aromatization.

-

The "Titanium" Boost: Standard acid catalysis can degrade sensitive N-aryl pyrroles. Using Lewis acids like

or

Experimental Protocols

Protocol A: Determination of Rotational Energy Barriers (VT-NMR)

Purpose: To quantify

-

Sample Prep: Dissolve 10 mg of N-aryl pyrrole in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-

, Toluene- -

Low-Temp Scan: Acquire

NMR at -40°C. Identify distinct signals for the ortho-substituents (indicating "frozen" rotation). -

Stepwise Heating: Increase temperature in 10°C increments.

-

Coalescence Point (

): Identify the temperature where the distinct signals merge into a single broad peak. -

Calculation: Use the Eyring equation:

Where

Protocol B: Accelerated Acid Stability Assessment

Purpose: To determine the thermodynamic limit of chemical stability (shelf-life proxy).

-

Stock Solution: Prepare a 1 mM solution of the derivative in Acetonitrile.

-

Acid Challenge: Aliquot into HPLC vials. Add HCl to reach final concentrations of 0.01M, 0.1M, and 1.0M.

-

Incubation: Incubate at 25°C and 40°C.

-

Monitoring: Inject samples into HPLC-UV/Vis (254 nm) at t=0, 1h, 4h, 24h.

-

Quantification: Plot % remaining vs. time.

-

Pass Criteria: >95% remaining after 24h at 0.1M HCl.

-

Fail Criteria: Appearance of new broad peaks (oligomers) or significant loss of AUC.

-

Visualizations of Stability Pathways

Diagram 1: The Atropisomeric Energy Landscape

This diagram illustrates the energy barrier required to transition between the two twisted ground states (enantiomers) via the high-energy planar transition state.

Diagram 2: Acid-Catalyzed Decomposition Pathway

This flowchart details the "death" of a pyrrole derivative in acidic media, highlighting the critical protonation step that destroys aromaticity.

Diagram 3: Stability Decision Tree for Drug Design

A logic flow for researchers to optimize N-aryl pyrrole candidates.

References

-

LaPlante, S. R., et al. (2011). "Atropisomerism in drug discovery and development." Journal of Medicinal Chemistry. Link

-

Clayden, J., et al. (2009). "The challenge of atropisomerism in medicinal chemistry." Angewandte Chemie International Edition. Link

-

Amarnath, V., & Amarnath, K. (1995). "Intermediates in the Paal-Knorr synthesis of pyrroles." Journal of Organic Chemistry. Link

-

Smith, G. F. (1963).[6] "The Acid-Catalyzed Polymerization of Pyrroles and Indoles." Advances in Heterocyclic Chemistry. Link

-

Walsh, C. T., et al. (2011). "Atorvastatin Calcium (Lipitor): A Blockbuster Drug." Annual Reviews. Link

Sources

- 1. Diaryl-Pyrano-Chromenes Atropisomers: Stereodynamics and Conformational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atropselective Organocatalytic Synthesis of Chiral Compounds Containing Nitrogen along the Axis of Chirality [mdpi.com]

- 4. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 6. THE ACID-CATALYZED POLYMERIZATION OF PYRROLES AND INDOLES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-bromo-2-methylphenyl)-1H-pyrrole, with a Focus on Melting Point Determination

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides a detailed examination of 1-(4-bromo-2-methylphenyl)-1H-pyrrole, a substituted pyrrole derivative of interest. Pyrrole and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromo- and methyl-substituted phenyl ring at the 1-position of the pyrrole nucleus creates a unique molecule with specific electronic and steric properties that warrant detailed investigation.

A critical parameter in the characterization of any solid organic compound is its melting point. This property not only serves as an indicator of purity but also influences a substance's solubility, dissolution rate, and ultimately, its bioavailability—key considerations in the pharmaceutical sciences. While extensive data for this compound is not widely available in public databases, this guide will provide the necessary theoretical framework and practical, step-by-step protocols for its comprehensive characterization, with a primary focus on the precise determination of its melting point.

Physicochemical Properties of this compound

A foundational step in the characterization of a compound is the compilation of its known physical and chemical data. This information is crucial for anticipating its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN | PubChem[2] |

| Molecular Weight | 236.11 g/mol | Santa Cruz Biotechnology[3] |

| Appearance | To be determined experimentally | N/A |

| Melting Point | To be determined experimentally | N/A |

| Solubility | To be determined experimentally | N/A |

| CAS Number | 879494-27-2 (Provisional) | N/A |

The Scientific Imperative of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range. Therefore, an accurately determined melting point serves two primary purposes:

-

Identification: A sharp, well-defined melting point can be a key identifier for a known compound.

-

Purity Assessment: A broad melting range is a strong indication of the presence of impurities.

Given the importance of this parameter, the following section provides a detailed, field-proven protocol for the determination of the melting point of this compound.

Experimental Protocol for Melting Point Determination

The capillary method is the standard and most widely accepted technique for melting point determination.[4] This protocol outlines the necessary steps using a modern digital melting point apparatus.

I. Materials and Equipment

-

This compound sample

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Safety goggles

II. Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry. If necessary, dry the sample under a vacuum.

-

Place a small amount of the compound on a clean, dry surface.

-

Using a spatula, finely powder the sample in a mortar and pestle to ensure uniform heat transfer.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the compound will be forced into the tube.

-

To pack the sample at the bottom of the tube, gently tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube onto the benchtop.[5]

-

The packed sample should have a height of 2-3 mm.

-

-

Melting Point Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Preliminary (Rapid) Measurement: To save time, it is advisable to first perform a rapid determination to find the approximate melting point. Set the apparatus to heat at a rate of 10-20 °C per minute. Record the temperature at which the sample melts.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Accurate Measurement: Prepare a new capillary tube with a fresh sample.

-

Set the starting temperature on the apparatus to about 20 °C below the approximate melting point found in the preliminary run.[5]

-

Set the heating rate to a slow 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample through the magnified viewing window.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in the designated glass waste container.

-

III. Interpreting the Results

A sharp melting range of 0.5-1 °C is indicative of a highly pure compound. A broader melting range suggests the presence of impurities. The observed melting point can be compared to literature values if they become available, or used as a reference for future batches of synthesized this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the melting point determination protocol.

Caption: Workflow for Melting Point Determination.

Conclusion

While a specific melting point for this compound is not yet established in the public domain, this guide provides the robust scientific framework and a detailed, actionable protocol for its determination. Adherence to this methodology will ensure the generation of reliable and reproducible data, a cornerstone of rigorous scientific research. The accurate characterization of this and other novel compounds is a critical step in the journey of drug discovery and development, enabling a deeper understanding of their potential therapeutic applications.

References

-

Melting Point Determination. thinkSRS.com. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

experiment (1) determination of melting points. [Link]

-

Melting point determination. SSERC. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

This compound. PubChem. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-(4-bromo-2-methylphenyl)-1H-pyrrole via Clauson-Kaas Reaction

Executive Summary

This application note details the optimized synthesis of 1-(4-bromo-2-methylphenyl)-1H-pyrrole , a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the development of kinase inhibitors and antifungal agents.

While the Paal-Knorr synthesis is a common alternative, this protocol utilizes the Clauson-Kaas reaction (reaction of a primary amine with 2,5-dimethoxytetrahydrofuran).[1] This route is preferred for this substrate because it avoids the handling of unstable 1,4-dialdehydes (succinaldehyde) by using a stable latent equivalent.

Key Technical Insight: The ortho-methyl group on the aniline substrate introduces steric hindrance, necessitating vigorous reaction conditions (refluxing acetic acid) to ensure complete cyclization, as opposed to milder aqueous variants used for unhindered amines.

Scientific Foundation & Mechanism[2]

Reaction Rationale

The target molecule contains a pyrrole ring fused to a sterically crowded and electronically deactivated aniline derivative.

-

Substrate: 4-Bromo-2-methylaniline.

-

Reagent: 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF).[1][2][3][4][5][6]

-

Catalyst/Solvent: Glacial Acetic Acid (AcOH).[4]

Mechanistic Pathway

The reaction proceeds through an acid-catalyzed ring opening of 2,5-DMTHF to generate the reactive 1,4-dicarbonyl species (succinaldehyde) in situ. This is followed by nucleophilic attack by the aniline, formation of a hemiaminal, and subsequent dehydration/aromatization.

Figure 1: Acid-catalyzed activation of 2,5-DMTHF and subsequent cyclocondensation with the aniline substrate.[2]

Experimental Protocol

Safety Warning: 2,5-Dimethoxytetrahydrofuran is flammable and an irritant. Glacial acetic acid is corrosive. 4-Bromo-2-methylaniline is toxic. Perform all operations in a functioning fume hood.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |

| 4-Bromo-2-methylaniline | 186.05 | 1.0 | 5.00 g (26.9 mmol) | Limiting Reagent |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.1 | 3.91 g (3.85 mL) | Electrophile |

| Glacial Acetic Acid | 60.05 | Solvent | 50 mL | Solvent/Catalyst |

| Dichloromethane (DCM) | - | - | 100 mL | Extraction Solvent |

| Sodium Bicarbonate (sat. aq.) | - | - | 100 mL | Neutralization |

Step-by-Step Procedure

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-bromo-2-methylaniline (5.00 g) and glacial acetic acid (50 mL) to the flask. Stir until the amine is fully dissolved.

-

Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (3.85 mL) in one portion via syringe.

-

Note: The solution may darken immediately; this is normal.

-

-

Reaction: Heat the mixture to reflux (118 °C) using an oil bath or heating mantle. Maintain reflux for 2–4 hours .

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The aniline starting material (lower Rf, UV active) should disappear, replaced by the highly non-polar pyrrole product (high Rf).

-

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Quench & Neutralization:

-

Pour the reaction mixture carefully into a beaker containing 100 mL of ice-water .

-

Slowly neutralize the acetic acid by adding saturated aqueous NaHCO3 (or solid Na2CO3 in portions) until pH ~7-8. Caution: Vigorous CO2 evolution.

-

-

Extraction: Transfer to a separatory funnel and extract with DCM (3 x 30 mL) .

-

Note: The organic layer will likely be dark brown/black.

-

-

Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4 , and filter.

-

Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a dark crude oil.

Purification (Critical Step)

The crude material often contains polymeric "pyrrole black" impurities.

-

Filtration: If the crude is viscous/tarry, dissolve in minimal Hexane/DCM (9:1) and pass through a short pad of Celite or a Silica plug .

-

Chromatography: If high purity (>98%) is required, perform flash column chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: 100% Hexanes gradient to 5% EtOAc/Hexanes.

-

Elution Order: The N-aryl pyrrole elutes very early due to its lack of hydrogen bond donors.

-

Process Optimization & Troubleshooting

Solvent System Comparison

For ortho-substituted anilines, the solvent choice dictates yield and reaction time.

| Method | Conditions | Suitability for Target | Verdict |

| Method A (Standard) | AcOH, Reflux | High | Recommended. Best for hindered amines. Solubilizes intermediates well. |

| Method B | H2O, surfactant (SDS) | Low | Poor solubility of the lipophilic bromo-methylaniline leads to incomplete conversion. |

| Method C | Toluene, p-TsOH, Dean-Stark | Medium | Good alternative if acid-labile groups are present (not applicable here). Slower than AcOH. |

Workflow Visualization

Figure 2: Experimental workflow from reactants to purified scaffold.

Troubleshooting "Black Tar"

It is common for Clauson-Kaas reactions to produce a black tarry byproduct (polymerized pyrrole/furan).

-

Cause: Overheating or prolonged reaction time allows the electron-rich pyrrole product to polymerize in the acidic medium.

-

Solution: Stop the reaction immediately once TLC shows consumption of the aniline. Do not "cook" overnight. Use a silica plug filtration immediately after workup.

Quality Control & Characterization

Expected Analytical Data

-

Physical State: Light yellow to off-white oil or low-melting solid (darkens on air exposure).

-

1H NMR (400 MHz, CDCl3):

-

Pyrrole Ring: δ ~6.70 (t, 2H, C3/C4-H), δ ~6.30 (t, 2H, C2/C5-H). Note: The 2,5-protons are deshielded relative to the 3,4-protons.

-

Aromatic Ring: δ ~7.45 (d, 1H, Ar-H), δ ~7.35 (dd, 1H, Ar-H), δ ~7.15 (d, 1H, Ar-H).

-

Methyl Group: δ ~2.15 (s, 3H).

-

-

MS (ESI/GC): m/z calc for C11H10BrN [M]+: 235.0/237.0 (1:1 isotope pattern).

Storage

Store under inert atmosphere (Argon/Nitrogen) at 4°C. N-aryl pyrroles can be sensitive to oxidation over long periods, turning dark brown.

References

-

Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.

-

Sonnet, P. E., et al. (2000).[3][5] Application of the Clauson-Kaas reaction to the synthesis of pyrrolizinones.[3][4][5] Journal of Heterocyclic Chemistry. (Cited in Arkivoc 2010 review).

-

Hosseini-Sarvari, M., et al. (2014).[3][5] Greener Clauson–Kaas method for the synthesis of N-substituted pyrroles.[2][3][5][6] Beilstein Journal of Organic Chemistry, 10, 2606–2616.

-

Santa Cruz Biotechnology. (n.d.).[7] this compound Product Data.

Sources

- 1. scispace.com [scispace.com]

- 2. Clauson-Kaas-Reaktion – Wikipedia [de.wikipedia.org]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Notes and Protocols for the Preparation of Conducting Polymers from N-Aryl Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Versatility of N-Aryl Pyrrole-Based Conducting Polymers

Conducting polymers have emerged as a class of materials with immense potential across diverse scientific and technological fields, including electronics, sensor technology, and biomedical applications.[1] Among these, polypyrrole (PPy) and its derivatives are particularly noteworthy due to their high conductivity, environmental stability, and biocompatibility.[1][2] The introduction of an aryl group at the nitrogen atom of the pyrrole monomer provides a powerful tool to modulate the electronic, optical, and morphological properties of the resulting polymer.[3][4] This guide provides a comprehensive overview of the preparation of conducting polymers from N-aryl pyrrole derivatives, with a focus on both chemical and electrochemical polymerization methods. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the characterization of these fascinating materials.

The "Why": Advantages of N-Aryl Substitution

The N-aryl substituent plays a crucial role in fine-tuning the properties of polypyrrole. Unlike unsubstituted polypyrrole, which can be difficult to process, N-aryl substitution can enhance the solubility of the resulting polymer in common organic solvents.[2] Furthermore, the electronic nature of the aryl group—whether it is electron-donating or electron-withdrawing—directly influences the oxidation potential of the monomer and the conductivity of the polymer.[3][5] This tunability allows for the rational design of conducting polymers with tailored properties for specific applications.

Chemical Polymerization of N-Aryl Pyrroles: A Step-by-Step Protocol

Chemical oxidative polymerization is a widely used method for the synthesis of poly(N-aryl pyrrole)s in powder form.[6][7] The process involves the use of a chemical oxidant, most commonly ferric chloride (FeCl₃), to initiate the polymerization of the N-aryl pyrrole monomer.[6][8]

Underlying Principle

The polymerization proceeds via an oxidative coupling mechanism. The oxidant, FeCl₃, abstracts an electron from the N-aryl pyrrole monomer to form a radical cation. These radical cations then couple to form dimers, which are further oxidized and couple with other radical cations to propagate the polymer chain.

Caption: Oxidative chemical polymerization of N-aryl pyrroles.

Experimental Protocol: Synthesis of Poly(N-phenylpyrrole)

This protocol provides a general procedure for the chemical polymerization of N-phenylpyrrole using ferric chloride as the oxidant.

Materials:

-

N-phenylpyrrole (monomer)

-

Anhydrous ferric chloride (FeCl₃) (oxidant)

-

Anhydrous chloroform (solvent)

-

Methanol (for washing)

-

Distilled water (for washing)

Procedure:

-

Monomer Solution Preparation: Dissolve a specific amount of N-phenylpyrrole in anhydrous chloroform in a round-bottom flask to achieve a desired concentration (e.g., 0.1 M).

-

Oxidant Solution Preparation: In a separate flask, prepare a solution of anhydrous ferric chloride in anhydrous chloroform. A typical molar ratio of oxidant to monomer is 2.4:1.[6]

-

Polymerization Reaction: Slowly add the ferric chloride solution to the stirred N-phenylpyrrole solution at room temperature. The reaction mixture will gradually turn dark, indicating the formation of the polymer.[8]

-

Reaction Time: Allow the reaction to proceed for a set period, typically 24 hours, under continuous stirring.

-

Precipitation and Washing: After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the poly(N-phenylpyrrole).

-

Purification: Filter the precipitate and wash it thoroughly with methanol and distilled water to remove any unreacted monomer, oxidant, and oligomers.

-

Drying: Dry the resulting polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Electrochemical Polymerization of N-Aryl Pyrroles: A Precise Deposition Technique

Electrochemical polymerization offers a high degree of control over the thickness, morphology, and properties of the resulting polymer film.[9] This method involves the direct oxidation of the N-aryl pyrrole monomer at the surface of a working electrode.

Underlying Principle

Similar to chemical polymerization, the electrochemical method relies on the oxidative coupling of monomer units. By applying a specific potential, the N-aryl pyrrole monomer is oxidized at the electrode surface to form radical cations. These reactive species then polymerize on the electrode, forming an adherent and conductive polymer film.

Caption: Schematic of an electrochemical polymerization setup.

Experimental Protocol: Electropolymerization of N-Aryl Pyrroles

This protocol outlines a general procedure for the electrochemical deposition of poly(N-aryl pyrrole) films.

Materials and Equipment:

-

N-aryl pyrrole monomer

-

Supporting electrolyte (e.g., tetrabutylammonium perchlorate - TBAP, lithium perchlorate - LiClO₄)[6]

-

Solvent (e.g., acetonitrile, dichloromethane)

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum (Pt) disk)

-

Counter electrode (e.g., Pt wire or foil)

-

Reference electrode (e.g., Ag/AgCl, saturated calomel electrode - SCE)

-

Procedure:

-

Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M TBAP in acetonitrile).

-

Monomer Addition: Dissolve the N-aryl pyrrole monomer in the electrolyte solution to a typical concentration of 0.01-0.1 M.

-

Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

-

Electropolymerization: Perform the electropolymerization using one of the following techniques:

-

Cyclic Voltammetry (CV): Cycle the potential of the working electrode between a lower and an upper limit at a specific scan rate (e.g., 50-100 mV/s). The growth of the polymer film can be observed by the increase in the peak currents with each cycle.

-

Potentiostatic Method: Apply a constant potential to the working electrode at which the monomer oxidation occurs.

-

Galvanostatic Method: Apply a constant current density to the working electrode.

-

-

Washing and Drying: After deposition, gently rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte, and then dry it under a stream of inert gas.

The Influence of N-Aryl Substituents on Polymer Properties

The electronic nature of the substituent on the N-aryl ring has a profound impact on the properties of the resulting polymer.

| Substituent Type | Example Substituents | Effect on Monomer Oxidation Potential | Effect on Polymer Conductivity |

| Electron-Donating | -OCH₃, -CH₃, -NH₂ | Decreases oxidation potential | Generally increases conductivity[3][10] |

| Electron-Withdrawing | -NO₂, -CN, -Cl | Increases oxidation potential | Generally decreases conductivity[3][5] |

Rationale: Electron-donating groups increase the electron density of the pyrrole ring, making it easier to oxidize and thus lowering the polymerization potential. This enhanced electron delocalization along the polymer backbone often leads to higher conductivity. Conversely, electron-withdrawing groups decrease the electron density, making the monomer more difficult to oxidize and typically resulting in polymers with lower conductivity.

Characterization of Poly(N-Aryl Pyrrole)s

A combination of spectroscopic and electrochemical techniques is essential for characterizing the structure and properties of the synthesized polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the successful polymerization and identifying the key structural features of the polymer.

Key Vibrational Bands for Polypyrrole Derivatives:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching (for unsubstituted or lightly substituted pyrroles)[11] |

| ~1540-1560 | C=C stretching in the pyrrole ring[12] |

| ~1450-1480 | C-N stretching in the pyrrole ring[12] |

| ~1040-1090 | C-H in-plane deformation |

| ~780-810 | C-H out-of-plane deformation |

Note: The exact positions of these bands can vary depending on the specific N-aryl substituent and the doping state of the polymer.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the electrochemical behavior of the poly(N-aryl pyrrole) films, including their redox activity and stability. A typical cyclic voltammogram of a conducting polymer film shows a pair of redox peaks corresponding to the p-doping (oxidation) and de-doping (reduction) processes. The stability of the polymer can be assessed by subjecting the film to multiple redox cycles; a stable polymer will show minimal decrease in the peak currents over many cycles.

Applications in Research and Development

The unique and tunable properties of poly(N-aryl pyrrole)s make them attractive for a wide range of applications, including:

-

Biosensors: Their conductivity and biocompatibility make them excellent materials for immobilizing enzymes and other biomolecules for biosensing applications.

-

Drug Delivery: The ability to control the redox state of the polymer allows for the development of electrically controlled drug release systems.

-

Organic Electronics: These polymers can be used as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.

-

Corrosion Protection: Thin films of poly(N-aryl pyrrole)s can provide effective anti-corrosion coatings for metals.

Conclusion

The preparation of conducting polymers from N-aryl pyrrole derivatives offers a versatile platform for the development of advanced materials with tailored properties. By carefully selecting the N-aryl substituent and the polymerization method, researchers can fine-tune the conductivity, solubility, and electrochemical behavior of these polymers to meet the demands of a wide array of applications in materials science, electronics, and medicine. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and characterization of these promising materials.

References

-

Investigation of the Conductivity Properties of Pyrrole with the Attachment of Electron-Donating Groups (–NH2) and (–Cl) as Substituents. (2025). ResearchGate. [Link]

-

Molecular control of electric conductivity and structural properties of polymers of pyrrole derivatives. (n.d.). ResearchGate. [Link]

-

Maşlakçı, Z., & Aydın, A. (2025). INVESTIGATION OF THE CONDUCTIVITY PROPERTIES OF PYRROLE WITH THE ATTACHMENT OF ELECTRON-DONATING GROUPS (–NH2) AND (–CL) AS. DergiPark. [Link]

-

Chitte, H., Shinde, G., Bhat, N., & Walunj, V. (2011). Synthesis of Polypyrrole Using Ferric Chloride (FeCl3) as Oxidant Together with Some Dopants for Use in Gas Sensors. Journal of Sensor Technology, 1(2), 47-56. [Link]

-

Synthesis and characterization of polypyrrole thin films. (2025). International Journal of Science and Research Archive, 13(1), 22-29. [Link]

-

Reynolds, J. R., Poropatic, P. A., & Toyooka, R. L. (1987). Electrochemical copolymerization of pyrrole with N-substituted pyrroles. Effect of composition on electrical conductivity. Macromolecules, 20(5), 958-961. [Link]

-

Potential-Driven Conductivity of Polypyrroles, Poly-N-Alkylpyrroles, and Polythiophenes: Role of the Pyrrole NH Moiety in the Do. (n.d.). ElectronicsAndBooks. [Link]

-

Bryce, M. R., Chissel, A. D., Smith, N. R. M., Parker, D., & Kathirgamanathan, P. (1988). Synthesis and cyclic voltammetric behaviour of some 3-substituted thiophenes and pyrroles: Precursors for the preparation of conducting polymers. Synthetic Metals, 26(2), 153-168. [Link]

-

Naphthobipyrrole, a novel fused aromatic pyrrole for the synthesis of conjugated polymers. (2014). New Journal of Chemistry, 38(11), 5245-5252. [Link]

-

Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. (2022). ResearchGate. [Link]

-

Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. (2016). PMC. [Link]

-

Log-scale conductivity chart showing approximate conductivities of doped forms of PANi, PPy, PEDOT and a selection of metals, semiconductors and insulators. (n.d.). ResearchGate. [Link]

-

The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. [Link]

-

Controlling the Conductivity of Cyclo[13]pyrrole Polyiodide Cocrystals via Minor Substituent Group Changes. (2025). Henkelman group - The University of Texas at Austin. [Link]

-

Patil, V. B., et al. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Semantic Scholar. [Link]

-

Shinde, H. C., Shinde, G. N., Bhat, N. V., & Walunj, V. E. (2011). Synthesis of Polypyrrole Using Ferric Chloride (FeCl3) as Oxidant Together with Some Dopants for Use in Gas Sensors. Scientific Research Publishing. [Link]

-

New electrode materials based on functionalized polypyrrole. (2009). ResearchGate. [Link]

-

Electroconductive polymers (ECPs): a review of their synthesis, properties, and biomedical applications. (2023). Materials Chemistry Horizons, 2(2), 125-137. [Link]

-

Pyrrole polymerization reaction with FeCl3. (n.d.). ResearchGate. [Link]

-

a IR spectra of pyrrole and PA, b IR spectrum of poly(PAP). (n.d.). ResearchGate. [Link]

-

Andrieux, C. P., Audebert, P., Hapiot, P., & Saveant, J. M. (1991). Identification of the first steps of the electrochemical polymerization of pyrroles by means of fast potential step techniques. The Journal of Physical Chemistry, 95(25), 10158-10164. [Link]

-

Electrochemical impedance spectroscopy and morphological analyses of pyrrole, phenylpyrrole and methoxyphenylpyrrole on carbon fiber microelectrodes. (n.d.). polen.itu.edu.tr. [Link]

-

Electrochemical Polymerisation of N -Arylated and N -Alkylated EDOT-Substituted Pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Derivatives: Influence of Substitution Pattern on Optical and Electronic Properties. (2014). ResearchGate. [Link]

-

Brezoi, D. V. (2010). POLYPYRROLE FILMS PREPARED BY CHEMICAL OXIDATION OF PYRROLE IN AQUEOUS FeCl3 SOLUTION. Journal of Science and Arts, 1(12), 53-58. [Link]

-

Polypyrroles. (2013). In Conjugated Polymers: A Practical Guide to Synthesis. [Link]

-

Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. (2024). PubMed. [Link]

-

Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. (2019). International Journal of Engineering Research & Technology, V9(06). [Link]

-

Photo- and electro-chemical synthesis of substituted pyrroles. (2024). RSC Publishing. [Link]

-

N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. (2018). Physical Chemistry Chemical Physics, 20(29), 19524-19535. [Link]

-

Narula, P. M., & Noftle, R. E. (1999). Investigation of the lifetimes of some pyrrole species by rapid scan cyclic voltammetry and double potential step techniques. Journal of Electroanalytical Chemistry, 464(1), 123-127. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Polypyrrole Using Ferric Chloride (FeCl3) as Oxidant Together with Some Dopants for Use in Gas Sensors [scirp.org]

- 7. ijert.org [ijert.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. journalijsra.com [journalijsra.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scilit.com [scilit.com]

Application Note: Heck Reaction Conditions for 1-(4-bromo-2-methylphenyl)-1H-pyrrole

This Application Note is designed to provide a definitive, field-tested guide for performing the Heck reaction on 1-(4-bromo-2-methylphenyl)-1H-pyrrole .

The protocols below are synthesized from authoritative methodologies for electron-rich, ortho-substituted aryl bromides. They address the specific electronic deactivation caused by the pyrrole moiety and the steric influence of the ortho-methyl group.

Executive Summary & Molecule Analysis

Target Substrate: this compound Reaction Class: Palladium-Catalyzed Mizoroki-Heck Alkenylation

Structural & Electronic Context

To successfully couple this substrate, one must understand two competing intramolecular forces:

-

Electronic Deactivation (The Pyrrole Effect): The pyrrole ring is a strong electron-donating group (EDG). Through the N-aryl bond, it increases electron density on the phenyl ring. This makes the C-Br bond less electrophilic, significantly slowing the Oxidative Addition step (the rate-determining step for aryl bromides).

-

Steric Decoupling (The Ortho-Methyl Effect): The methyl group at the 2-position (ortho to the pyrrole) creates steric clash with the pyrrole hydrogens. This forces the pyrrole ring to twist out of coplanarity with the phenyl ring.

-

Impact: This twist breaks the conjugation, partially mitigating the electron-donating effect of the pyrrole. While the substrate remains electron-rich, it is more reactive than its non-methylated analogue.

-

Strategic Implication: Standard "textbook" Heck conditions (Pd(PPh₃)₄) may result in sluggish conversion. The protocols below prioritize electron-rich, bulky phosphine ligands to accelerate oxidative addition.

Mechanistic Insight: The Neutral Pathway

For this substrate, the reaction proceeds via the Neutral Pathway . The active catalyst species must be electron-rich to insert into the deactivated Aryl-Bromide bond.

Graphviz Diagram: Catalytic Cycle

The following diagram illustrates the specific cycle for this substrate, highlighting the critical Oxidative Addition bottleneck.

Caption: The Neutral Heck Cycle. Note the "Oxidative Addition" node (Red) is the kinetic bottleneck due to the electron-rich nature of the pyrrole-substituted aryl bromide.

Experimental Protocols

Protocol A: The "Workhorse" Condition (Cost-Effective)

Recommended for simple, activated alkenes (e.g., acrylates, styrenes).

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Alkene: 1.5 equiv (e.g., Ethyl acrylate, Styrene)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(o-tol)₃ (10-15 mol%)

-

Why: Tri-o-tolylphosphine is bulky and forms a highly active 1:1 Pd-L species.

-

-

Base: Et₃N (2.5 equiv)

-

Solvent: Anhydrous DMF or DMAc (0.2 M concentration)

Procedure:

-

Setup: Charge a dry reaction vial with the substrate, Pd(OAc)₂, and P(o-tol)₃.

-

Inerting: Seal and purge with Nitrogen/Argon (3 cycles).

-

Addition: Add anhydrous DMF via syringe, followed by the base (Et₃N) and the alkene.

-

Reaction: Heat to 100°C for 12–24 hours.

-

Note: Do not exceed 120°C initially to prevent pyrrole polymerization.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). Avoid acidic modifiers (like acetic acid) in the eluent to protect the pyrrole.

Protocol B: The "High-Performance" Condition (Challenging Substrates)

Recommended if Protocol A fails, or for unactivated alkenes/sterically crowded partners.

Reagents:

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: P(t-Bu)₃ (HBF₄ salt) or SPhos (4-6 mol%)

-

Why: These electron-rich, bulky phosphines drastically accelerate oxidative addition into electron-rich aryl rings.

-

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene (0.2 M)

-

Temp: 100–110°C

Procedure:

-

Setup: Charge vial with substrate, Pd source, Ligand, and inorganic base (K₂CO₃).

-

Inerting: Thoroughly purge with Argon (oxygen inhibits these electron-rich catalysts).

-

Reaction: Add degassed solvent and alkene. Heat to 100°C.

-

Monitoring: Check HPLC/TLC at 4 hours. These catalysts are faster.

Optimization Logic & Troubleshooting

Use this decision tree to troubleshoot low yields.

Caption: Optimization Decision Tree. Prioritize ligand switching (Protocol B) over excessive heating to preserve the pyrrole ring.

Quantitative Comparison of Conditions

| Parameter | Protocol A (Standard) | Protocol B (High-Performance) |

| Catalyst Precursor | Pd(OAc)₂ | Pd₂(dba)₃ |

| Ligand Class | Aryl Phosphine (P(o-tol)₃) | Alkyl/Biaryl Phosphine (P(t-Bu)₃ / SPhos) |

| Base | Organic (Et₃N) | Inorganic (K₂CO₃ / Cs₂CO₃) |

| Primary Utility | Acrylates, Styrenes | Methacrylates, Unactivated Alkenes |

| Cost | Low | High |

| Air Sensitivity | Moderate | High (Requires strict inert atmosphere) |

Critical Safety & Stability Notes

-

Pyrrole Sensitivity: The pyrrole ring is acid-sensitive. Never use acidic workups (e.g., 1M HCl wash) as this will cause the pyrrole to polymerize or turn black/tarry.

-

Regioselectivity: The Heck reaction will occur exclusively at the C4-Bromine . The ortho-methyl group blocks potential C-H activation at the phenyl C2/C6 positions, and the pyrrole ring itself is generally unreactive under these specific Pd(0) conditions (though electrophilic palladation at Pyrrole-C2 is a rare side reaction in oxidative conditions).

-

Solvent Choice: Avoid alcohols (MeOH/EtOH) if using Protocol B, as they can interfere with the catalytic cycle of electron-rich phosphines.

References

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. Link

- Gribble, G. W. (2002). Pyrrole Chemistry: The N-Aryl Pyrrole Systems. In Heterocyclic Scaffolds II, Springer. (Context on N-aryl pyrrole stability).

-

Knowles, J. P., & Buchwald, S. L. (2011). Structure-Based Design of a Catalyst for the Palladium-Catalyzed Formation of C–N Bonds. Nature Chemistry, 3, 71–77. (Reference for SPhos/XPhos ligand utility in deactivated systems). Link

Application Note: High-Fidelity Lithiation & Electrophilic Trapping of 1-(4-bromo-2-methylphenyl)-1H-pyrrole

Executive Summary

This guide details the regioselective lithiation and subsequent electrophilic functionalization of 1-(4-bromo-2-methylphenyl)-1H-pyrrole . This substrate presents a unique competitive landscape between Lithium-Halogen (Li-Hal) exchange (at the aryl bromide) and Directed ortho-Metalation (DoM) (at the pyrrole

For drug development applications requiring high purity, Kinetic Control via Li-Hal exchange is the primary objective. This protocol utilizes the rapid kinetics of

Strategic Analysis: Reactivity & Regioselectivity

The Substrate Architecture

The molecule consists of two distinct aromatic systems linked by a C-N bond.[1] The ortho-methyl group on the phenyl ring is a critical structural feature:

-

Steric Torsion: It forces the pyrrole and phenyl rings out of coplanarity (dihedral angle >40°), decoupling their

-systems. This prevents resonance stabilization of the pyrrole lone pair into the phenyl ring, keeping the pyrrole electron-rich and the phenyl ring electronically isolated. -

Benzylic Acidity: The methyl protons are acidic (

), but significantly less so than the pyrrole

Mechanistic Competition

The success of this reaction relies on exploiting the rate difference between Li-Hal exchange and deprotonation.

-

Pathway A (Target): Lithium-Halogen Exchange. [2]

-

Reagent:

-BuLi (2.0 equiv) or -

Kinetics: Extremely fast (

) at -

Outcome: Generation of the phenyllithium species.

-

-

Pathway B (Avoid):

-Deprotonation.-

Reagent:

-BuLi (if slow addition/high temp) or LDA. -

Thermodynamics: The pyrrole C2-position is the thermodynamic minimum.

-

Outcome: C2-lithiated species or mixtures (scrambling).

-

Pathway Visualization

The following diagram illustrates the divergent pathways controlled by temperature and reagent choice.

Figure 1: Mechanistic divergence in the lithiation of N-aryl pyrroles. Kinetic control (blue path) is required to target the bromine handle.

Detailed Experimental Protocol

Safety Pre-Requisites

-

Pyrophoric Hazard:

-BuLi is spontaneously flammable in air. Use a gas-tight syringe with a locking mechanism or a cannula transfer system. -

Anhydrous Conditions: All glassware must be flame-dried under vacuum and backfilled with Argon (3 cycles).

Reagents & Preparation

-

Substrate: this compound (1.0 equiv).

-

Lithium Source:

-Butyllithium (1.7 M in pentane, 2.1 equiv). Note: 2 equivalents are mandatory for t-BuLi to consume the generated t-BuBr byproduct.[2] -

Solvent: Anhydrous THF (stabilizer-free preferred).

-

Electrophile: DMF (for aldehydes),

(for boronic acids), or

Step-by-Step Procedure (Kinetic Control)

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and an Argon inlet.

-

Dissolution: Charge the flask with the substrate (1.0 g, 4.2 mmol) and anhydrous THF (20 mL, 0.2 M concentration).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to stabilize at

. -

Lithiation (The Critical Step):

-

Add

-BuLi (8.9 mmol, 2.1 equiv) dropwise over 10 minutes. -

Control Point: Monitor internal temperature. Do not allow it to rise above

. -

Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the aryl-lithium species.

-

Aging: Stir at

for exactly 30 minutes . Do not over-stir, or anion migration to the pyrrole ring may occur.

-

-

Electrophilic Trapping:

-

Add the Electrophile (5.0 mmol, 1.2 equiv) neat or dissolved in minimal THF.

-

Add rapidly enough to mix, but slowly enough to maintain

.

-

-

Warming & Quench:

-

Allow the mixture to stir at

for 15 minutes. -

Remove the cooling bath and allow to warm to

(or Room Temp) over 1 hour. -

Quench with saturated aqueous

(10 mL).

-

-

Workup:

Data Summary: Electrophile Scope

The following table summarizes expected outcomes based on standard

| Electrophile (E+) | Product Type | Expected Yield | Notes |

| DMF | Benzaldehyde | 85-92% | Standard formylation. No competing N-formylation observed due to steric twist. |

| Boronic Acid | 75-85% | Requires acidic hydrolysis during workup. Crucial for Suzuki coupling. | |